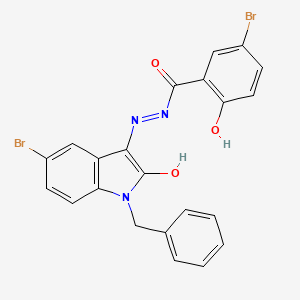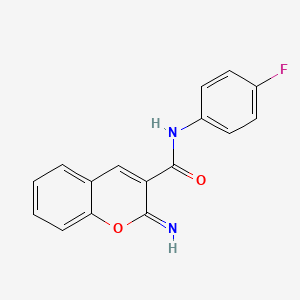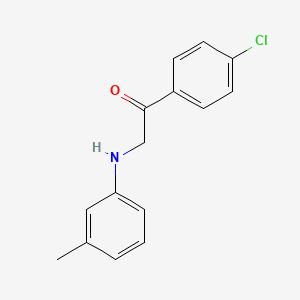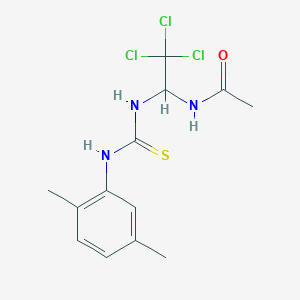
N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide: is an organic compound characterized by the presence of two 7-nitro-9H-fluoren-2-yl groups attached to a propanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide typically involves the following steps:
Nitration of Fluorene: The starting material, fluorene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 7-nitrofluorene.
Formation of 7-nitro-9H-fluoren-2-ylamine: The 7-nitrofluorene is then subjected to a reduction reaction using a reducing agent such as tin(II) chloride in hydrochloric acid to form 7-nitro-9H-fluoren-2-ylamine.
Amidation Reaction: The 7-nitro-9H-fluoren-2-ylamine is reacted with propanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide.
Industrial Production Methods
Industrial production of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of fluorene using industrial nitrating agents.
Continuous Reduction: Continuous reduction of 7-nitrofluorene using catalytic hydrogenation.
Automated Amidation: Automated amidation using high-throughput reactors and efficient coupling agents.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrosonium derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 7-amino-9H-fluoren-2-yl derivatives.
Substitution: Formation of halogenated or sulfonated fluorenes.
Aplicaciones Científicas De Investigación
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the development of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: Used as a fluorescent probe for studying cellular processes and imaging applications.
Mecanismo De Acción
The mechanism of action of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide involves:
Interaction with DNA: The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting replication and transcription.
Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Fluorescent Properties: The compound’s fluorescent properties allow it to be used as a probe for imaging and tracking cellular processes.
Comparación Con Compuestos Similares
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide can be compared with other similar compounds such as:
N,N’-bis(9H-fluoren-2-yl)propanediamide: Lacks the nitro groups, resulting in different electronic and fluorescent properties.
N,N’-bis(7-amino-9H-fluoren-2-yl)propanediamide: Contains amino groups instead of nitro groups, leading to different reactivity and biological activity.
N,N’-bis(7-nitro-9H-fluoren-2-yl)ethanediamide: Has a shorter ethane backbone, affecting the compound’s flexibility and interaction with biological targets.
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide is unique due to its combination of nitro groups and a propanediamide backbone, which imparts distinct electronic, fluorescent, and biological properties.
Propiedades
Fórmula molecular |
C29H20N4O6 |
|---|---|
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide |
InChI |
InChI=1S/C29H20N4O6/c34-28(30-20-1-5-24-16(11-20)9-18-13-22(32(36)37)3-7-26(18)24)15-29(35)31-21-2-6-25-17(12-21)10-19-14-23(33(38)39)4-8-27(19)25/h1-8,11-14H,9-10,15H2,(H,30,34)(H,31,35) |
Clave InChI |
AKAWUHOIJTWBGJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)[N+](=O)[O-])C6=C1C=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11711496.png)

![4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B11711511.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711517.png)
![N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide](/img/structure/B11711519.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide](/img/structure/B11711523.png)


![N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11711547.png)
![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
